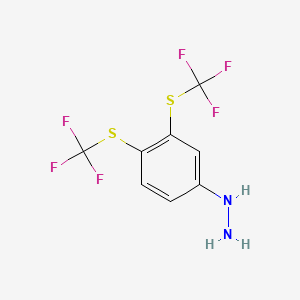![molecular formula C11H7F3N2O2S B14069229 (E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14069229.png)
(E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid is a synthetic organic compound characterized by the presence of a trifluoromethylthio group attached to a benzimidazole ring, which is further conjugated with an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the trifluoromethylthio group. The final step involves the conjugation of the benzimidazole derivative with acrylic acid under specific conditions to ensure the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoromethylthio group can yield trifluoromethylsulfoxide or trifluoromethylsulfone derivatives.
Scientific Research Applications
(E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of (E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)propionic acid: Similar structure but with a propionic acid moiety instead of acrylic acid.
(E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)butyric acid: Contains a butyric acid moiety, offering different chemical properties.
Uniqueness
(E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethylthio group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H7F3N2O2S |
|---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
3-[5-(trifluoromethylsulfanyl)-1H-benzimidazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F3N2O2S/c12-11(13,14)19-8-3-2-7-10(16-5-15-7)6(8)1-4-9(17)18/h1-5H,(H,15,16)(H,17,18) |
InChI Key |
DXLOQQRLLXCIBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)C=CC(=O)O)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate](/img/structure/B14069147.png)

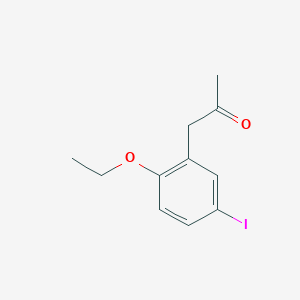
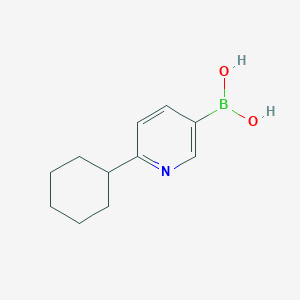
![Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)(4-aminobutyl)carbamate](/img/structure/B14069162.png)

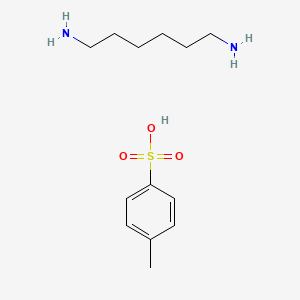
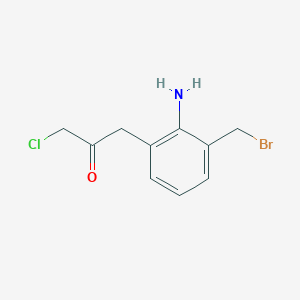
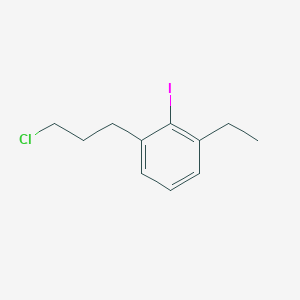
![(1S,15S)-Bicyclo[13.1.0]hexadecan-2-one](/img/structure/B14069187.png)
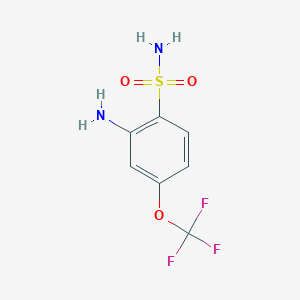
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14069209.png)
